BM30

NTMT1 inhibition biochemical assay IC50

BM30 (CAS 2606862-05-7) is a selective peptidomimetic inhibitor of NTMT1/2 (IC50 0.89 µM) with >100-fold selectivity over 41 methyltransferases. It competitively inhibits peptide substrate binding, validated for biochemical assays and co-crystallography. Source this benchmark inhibitor for precise mechanistic studies.

Molecular Formula C25H40N8O5
Molecular Weight 532.6 g/mol
Cat. No. B12367058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBM30
Molecular FormulaC25H40N8O5
Molecular Weight532.6 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)CC2=CC=C(C=C2)O)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)N
InChIInChI=1S/C25H40N8O5/c26-12-2-1-5-19(23(37)31-18(22(27)36)6-3-13-30-25(28)29)32-24(38)20-7-4-14-33(20)21(35)15-16-8-10-17(34)11-9-16/h8-11,18-20,34H,1-7,12-15,26H2,(H2,27,36)(H,31,37)(H,32,38)(H4,28,29,30)/t18-,19-,20-/m0/s1
InChIKeyOTJOBCMTWIFWOC-UFYCRDLUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BM30 NTMT1/2 Inhibitor Peptide: Biochemical Potency and Selectivity Profile


BM30 (CAS 2606862-05-7) is a peptidomimetic inhibitor that targets the peptide substrate-binding site of N-terminal methyltransferases NTMT1 and NTMT2, achieving an IC50 of 0.89 ± 0.10 μM against NTMT1 in biochemical assays [1]. It demonstrates over 100-fold selectivity for NTMT1/2 when screened against a panel of 41 methyltransferases . BM30 acts as a competitive inhibitor with respect to peptide substrate and as a noncompetitive inhibitor with respect to the cofactor S-adenosylmethionine [1].

Why NTMT1/2 Inhibitors Are Not Interchangeable: Comparative Evidence for BM30


NTMT1/2 inhibitors exhibit substantial variation in biochemical potency, selectivity, mechanism of inhibition, and cellular activity. BM30 provides a unique combination of submicromolar potency, well-characterized competitive inhibition mechanism, and extensive selectivity profiling that distinguishes it from more potent but less thoroughly characterized analogs or less selective small-molecule alternatives [1]. Substituting BM30 with an inhibitor lacking defined selectivity data or a different inhibition mechanism could confound interpretation of NTMT1/2-dependent phenotypes [2].

Head-to-Head Performance of BM30 Against Closest NTMT1/2 Inhibitor Comparators


BM30 vs. DC541: Biochemical Potency Comparison for Purified NTMT1

BM30 exhibits an IC50 of 0.89 ± 0.10 μM against purified NTMT1, while the structurally optimized analog DC541 achieves a 2.6-fold higher potency with an IC50 of 0.34 ± 0.02 μM under comparable assay conditions [1][2]. Both compounds were evaluated in the same biochemical assay format, confirming that DC541 represents an improvement in potency but that BM30 remains the foundational tool compound with extensive selectivity characterization.

NTMT1 inhibition biochemical assay IC50

BM30 vs. DC432: Cellular Activity and Permeability Differentiation

BM30 is a peptidomimetic inhibitor with limited cell permeability, whereas its analog DC432 (IC50 = 54 ± 4 nM in biochemical assay) was specifically designed to enhance cellular uptake and demonstrates efficacy in reducing N-terminal methylation of RCC1 and SET proteins in HCT116 cells [1]. BM30 is not suitable for cellular studies; DC432 is the recommended cell-permeable probe.

cell permeability cellular assay NTMT1/2

BM30 vs. Venglustat and GD433: Selectivity and In Vivo Utility

BM30 exhibits over 100-fold selectivity for NTMT1/2 across a panel of 41 methyltransferases [1]. In contrast, venglustat (IC50 = 0.5 μM) also inhibits ceramide glycosyltransferase (GCS), requiring extensive SAR to improve selectivity [2]. The optimized in vivo probe GD433 (IC50 = 27 ± 1.1 nM) shows improved potency and oral bioavailability but lacks the broad selectivity panel data available for BM30 [3].

NTMT1 selectivity in vivo probe methyltransferase

BM30 vs. GD562: Similar Potency but Different Chemical Series

BM30 (IC50 = 0.89 ± 0.10 μM) and GD562 (IC50 = 0.93 ± 0.04 μM) exhibit comparable biochemical potency against NTMT1, yet they belong to distinct chemical series with different selectivity and cellular activity profiles [1][2]. GD562 demonstrates cellular activity (IC50 ~50 μM in HCT116 cells) unlike BM30, but BM30's co-crystal structure and extensive selectivity data provide a different level of mechanistic insight.

peptidomimetic NTMT1 inhibitor potency

Optimal Use Cases for BM30 Based on Comparative Performance Data


Biochemical and Structural Studies of NTMT1/2 Substrate Binding

BM30 is the inhibitor of choice for in vitro biochemical assays and co-crystallization studies of the NTMT1/2 peptide-binding pocket. Its well-characterized competitive inhibition mechanism and >100-fold selectivity against 41 methyltransferases provide a clean pharmacological tool for dissecting NTMT1/2 function without confounding off-target effects [1].

Selectivity Profiling of Novel NTMT1/2 Inhibitors

Due to its extensive selectivity data, BM30 serves as a benchmark control when evaluating the selectivity of newly developed NTMT1/2 inhibitors. Researchers can directly compare the selectivity profile of a new compound against BM30's established >100-fold selectivity window [1].

Medicinal Chemistry Campaigns Aiming for Improved Cell Permeability

BM30's lack of cell permeability makes it an ideal starting point for structure-based design of cell-permeable analogs. Medicinal chemists can use BM30's co-crystal structure to guide modifications that enhance cellular uptake while retaining potency and selectivity [1][2].

Development of PROTACs or Degraders Targeting NTMT1

BM30's peptidomimetic scaffold and defined binding mode can be leveraged to design PROTACs (proteolysis-targeting chimeras) that recruit E3 ligases for NTMT1 degradation. Its moderate potency and selectivity make it a suitable warhead for degrader development .

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